Cas no 2137559-40-9 (5-amino-1-(3-fluorophenyl)methylpiperidin-2-one)

5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 化学的及び物理的性質
名前と識別子
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- EN300-841311
- 5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
- 2137559-40-9
- 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one
-
- インチ: 1S/C12H15FN2O/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16/h1-3,6,11H,4-5,7-8,14H2
- InChIKey: SOCHEDRNQPIVGS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)CN1C(CCC(C1)N)=O
計算された属性
- せいみつぶんしりょう: 222.11684127g/mol
- どういたいしつりょう: 222.11684127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.3Ų
5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841311-10.0g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 10.0g |
$3007.0 | 2024-05-21 | |
Enamine | EN300-841311-2.5g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 2.5g |
$1370.0 | 2024-05-21 | |
Enamine | EN300-841311-10g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 10g |
$3007.0 | 2023-09-02 | ||
Enamine | EN300-841311-1g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 1g |
$699.0 | 2023-09-02 | ||
Enamine | EN300-841311-0.5g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 0.5g |
$671.0 | 2024-05-21 | |
Enamine | EN300-841311-5.0g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 5.0g |
$2028.0 | 2024-05-21 | |
Enamine | EN300-841311-0.1g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 0.1g |
$615.0 | 2024-05-21 | |
Enamine | EN300-841311-0.05g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 0.05g |
$587.0 | 2024-05-21 | |
Enamine | EN300-841311-5g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 5g |
$2028.0 | 2023-09-02 | ||
Enamine | EN300-841311-1.0g |
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one |
2137559-40-9 | 95% | 1.0g |
$699.0 | 2024-05-21 |
5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
5-amino-1-(3-fluorophenyl)methylpiperidin-2-oneに関する追加情報
5-Amino-1-(3-Fluorophenyl)methylpiperidin-2-one: A Comprehensive Overview
5-Amino-1-(3-fluorophenyl)methylpiperidin-2-one (CAS No. 2137559-40-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidinone derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecule features a piperidinone ring system, which is a six-membered ring containing one oxygen atom and one nitrogen atom, along with an amino group at the 5-position and a fluorophenylmethyl substituent at the 1-position. These structural elements contribute to its unique chemical properties and biological functions.
The fluorophenylmethyl group attached to the piperidinone ring introduces electronic and steric effects that can influence the compound's solubility, stability, and interaction with biological targets. Fluorine substitution is a common strategy in drug design to enhance pharmacokinetic properties such as bioavailability and metabolic stability. Recent studies have highlighted the importance of halogenated aromatic rings in modulating the pharmacodynamic profiles of bioactive molecules, making this compound a promising candidate for further exploration in drug discovery.
One of the most intriguing aspects of 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one is its potential as a lead compound for developing novel therapeutics. Piperidinone derivatives have been implicated in various therapeutic areas, including central nervous system disorders, cancer, and inflammation. The amino group at the 5-position provides additional sites for functionalization, enabling chemists to explore analogs with enhanced potency and selectivity. For instance, researchers have recently investigated the role of this compound in modulating neurodegenerative diseases by targeting specific enzymes or receptors involved in disease progression.
From a synthetic standpoint, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one can be prepared through a variety of routes, including cyclization reactions and nucleophilic substitutions. The choice of synthetic methodology depends on the availability of starting materials and the desired stereochemical outcomes. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity.
In terms of biological evaluation, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one has shown promising results in preclinical models. For example, studies have demonstrated its ability to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that the compound could serve as a lead molecule for developing treatments for Alzheimer's disease and related conditions. Furthermore, its fluorinated aromatic ring may enhance its ability to cross the blood-brain barrier (BBB), a critical factor for central nervous system (CNS) therapeutics.
The amino group at the 5-position also plays a significant role in determining the compound's reactivity and bioavailability. Amino groups are known to participate in hydrogen bonding, which can influence both solubility and binding affinity to target proteins. Recent research has focused on modifying this group to optimize these properties while maintaining or enhancing biological activity. For instance, substituting the amino group with other functional groups has been explored to improve metabolic stability without compromising efficacy.
In addition to its therapeutic potential, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one has also been studied for its role in chemical biology and proteomics. Its unique structure makes it an ideal probe for studying protein-ligand interactions under physiological conditions. By incorporating fluorine atoms into its structure, researchers can leverage fluorescence-based techniques to track its distribution and binding events within living systems.
Looking ahead, the development of 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one into a clinical candidate will depend on several factors, including its safety profile, pharmacokinetics, and scalability of synthesis. Preclinical toxicology studies are essential to evaluate any potential adverse effects associated with chronic administration. Moreover, optimizing manufacturing processes will be critical to ensuring consistent quality and cost-effective production.
In conclusion, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one represents a compelling lead compound with diverse applications in drug discovery and chemical biology. Its unique structural features, combined with recent advances in synthetic methodologies and biological evaluation techniques, position it as a valuable tool for advancing our understanding of complex biological systems and developing innovative therapeutics.
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